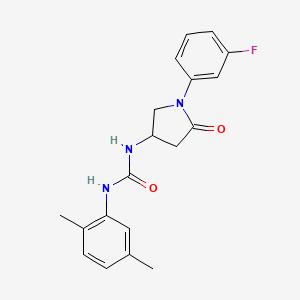
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has been synthesized for its potential use in scientific research. This compound has been of interest due to its unique structure and potential for various applications.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of CDK2. CDK2 is a protein kinase that plays a critical role in cell cycle progression, specifically in the transition from G1 to S phase. Inhibition of CDK2 by this compound results in the arrest of the cell cycle and the induction of apoptosis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of CDK2 and the induction of apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments include its potential as a CDK2 inhibitor and anti-inflammatory agent. However, the limitations of this compound include its low solubility and potential toxicity at high concentrations.
Future Directions
For 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea include further studies on its potential as a CDK2 inhibitor for cancer therapy and as an anti-inflammatory agent for the treatment of inflammatory diseases. In addition, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of CDK2.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the reaction of 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,1'-carbonyldiimidazole, followed by the addition of 2,5-dimethylaniline and urea. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in scientific research. This compound has been studied for its potential as a protein kinase inhibitor, specifically for the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in cell cycle progression and has been identified as a potential target for cancer therapy. In addition, this compound has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-7-13(2)17(8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXOKVWTOHKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)
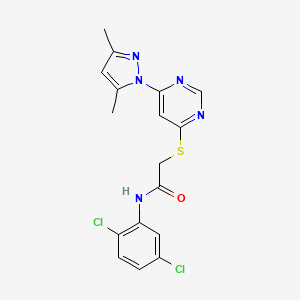

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)

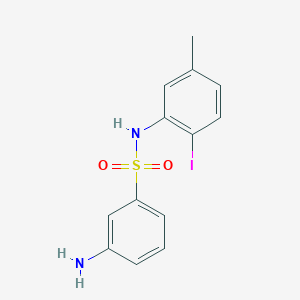
![Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/no-structure.png)
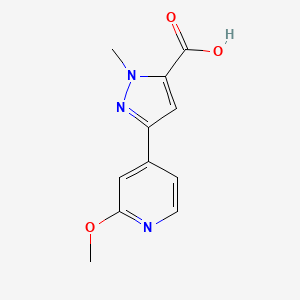
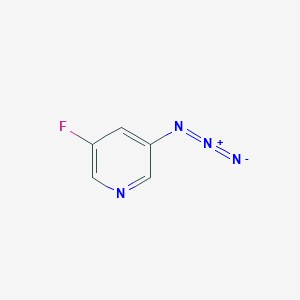
![2-(naphtho[2,1-b]furan-1-yl)-N-propylacetamide](/img/structure/B2395569.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobutanamide](/img/structure/B2395573.png)
![7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2395574.png)